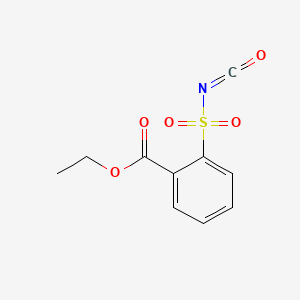
Ethyl 2-(isocyanatosulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(isocyanatosulfonyl)benzoate is a useful research compound. Its molecular formula is C10H9NO5S and its molecular weight is 255.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Agricultural Chemistry
One of the primary applications of ethyl 2-(isocyanatosulfonyl)benzoate is in the development of herbicides. The compound serves as an intermediate for synthesizing herbicidal sulfonamides, which are effective in controlling unwanted plant growth. The synthesis process involves using this isocyanate to produce sulfonylureas, which exhibit herbicidal properties .
Case Study: Herbicide Development
A study demonstrated that derivatives of this compound could be developed into effective herbicides. These compounds were tested for their ability to inhibit specific plant enzymes, leading to successful weed control in agricultural settings .
Applications in Medicinal Chemistry
In medicinal chemistry, this compound is utilized for synthesizing various pharmaceutical compounds. Its ability to form stable linkages with biological molecules makes it a valuable precursor for drug development.
Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of this compound can be used to synthesize anticancer agents by introducing specific functional groups that enhance biological activity against cancer cells. For instance, modifications to the sulfonamide structure have been linked to improved efficacy in inhibiting tumor growth .
Toxicological Considerations
While this compound has beneficial applications, it is essential to consider its toxicological profile. The compound has been classified as a skin sensitizer, necessitating careful handling and risk assessment during its use in industrial applications .
Propiedades
Número CAS |
77375-79-2 |
|---|---|
Fórmula molecular |
C10H9NO5S |
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
ethyl 2-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C10H9NO5S/c1-2-16-10(13)8-5-3-4-6-9(8)17(14,15)11-7-12/h3-6H,2H2,1H3 |
Clave InChI |
SQURCHYIFCYSOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O |
Key on ui other cas no. |
77375-79-2 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













